
3-(Aminomethyl)-N-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-N-ethylaniline is an organic compound that belongs to the class of aromatic amines It features an aniline core substituted with an aminomethyl group at the 3-position and an ethyl group on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-ethylaniline can be achieved through several methods. One common approach involves the Mannich reaction, where aniline, formaldehyde, and ethylamine are reacted together. The reaction typically proceeds under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like nitro, halogen, or sulfonic acid groups.
科学的研究の応用
3-(Aminomethyl)-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-N-ethylaniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)aniline: Lacks the ethyl group on the nitrogen atom.
N-Ethylaniline: Lacks the aminomethyl group at the 3-position.
3-(Aminomethyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(Aminomethyl)-N-ethylaniline is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
918810-71-6 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
3-(aminomethyl)-N-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3 |
InChIキー |
AEKNXJBOKIFKGX-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC(=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


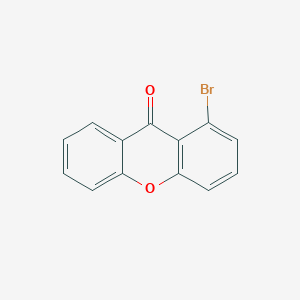
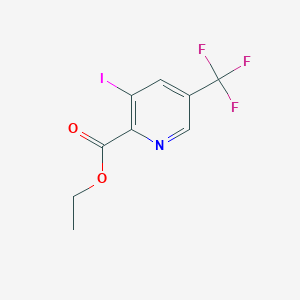

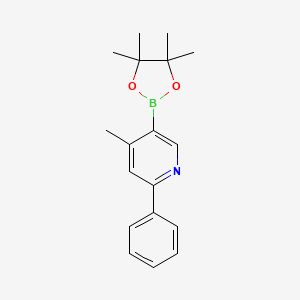
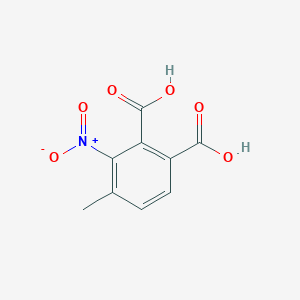
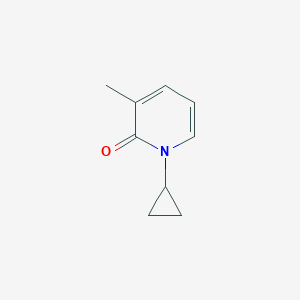
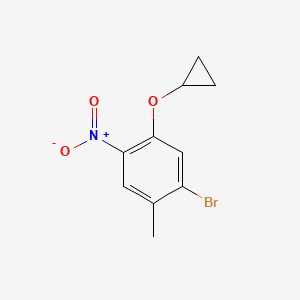
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
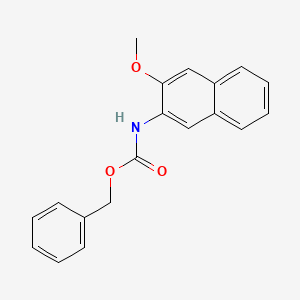
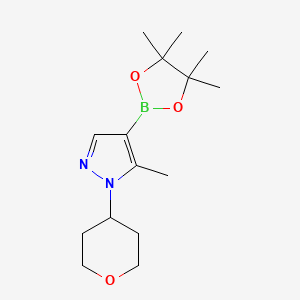

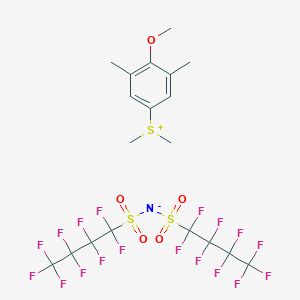
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)
